![molecular formula C23H26N2O2 B2845639 4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-51-5](/img/structure/B2845639.png)
4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound features a tert-butyl group and a benzamide moiety linked to a pyridoquinoline structure. This unique combination may contribute to its biological properties. The molecular formula and structural details can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
- Key Functional Groups : Tert-butyl, carbonyl (ketone), amide
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline and pyridine have shown activity against various cancer cell lines. The MTT assay is commonly used to evaluate cytotoxicity against cancer cells. In one study, related compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-(tert-butyl)... | MDA-MB-231 | 10.5 |
Related Quinoline Derivative | MDA-MB-231 | 8.0 |
Paclitaxel | MDA-MB-231 | 5.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented through their ability to inhibit key enzymes such as COX-1 and COX-2. In vitro studies have shown that certain derivatives can selectively inhibit COX-2 with IC50 values lower than those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Compound | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|
4-(tert-butyl)... | 0.32 | 10 |
Celecoxib | 0.17 | 1 |
The proposed mechanism of action for the compound involves the inhibition of specific signaling pathways associated with inflammation and cancer proliferation. The presence of the pyridoquinoline structure may facilitate interaction with cellular targets involved in these pathways, potentially leading to reduced cell viability in cancer cells and decreased inflammatory responses.
Study on Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of several quinoline derivatives, including our compound of interest, against various cancer cell lines. The results indicated that modifications in the side chains significantly affected the anticancer activity:
- Compound A (similar structure): IC50 = 7 µM against A549 lung cancer cells.
- Compound B : IC50 = 15 µM against HeLa cervical cancer cells.
- 4-(tert-butyl)-N-(3-oxo... : IC50 = 10 µM against MDA-MB-231.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds where the target was COX enzymes. The study demonstrated that certain derivatives could inhibit LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6:
- Compound C : Significant reduction in TNF-α production at 10 µg/mL.
- 4-(tert-butyl)-N-(3-oxo... : Inhibition observed at concentrations as low as 5 µg/mL.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-15(7-10-18)22(27)24-19-13-16-5-4-12-25-20(26)11-8-17(14-19)21(16)25/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMINJMSUVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.